molecular formula C19H17ClN2O6 B10900805 4-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzene-1,3-diyl diacetate

4-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzene-1,3-diyl diacetate

Cat. No.: B10900805
M. Wt: 404.8 g/mol
InChI Key: JJIRMDBIPADGAH-UFFVCSGVSA-N
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Description

3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetoxy, chlorophenoxy, and hydrazono groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential modification to introduce the desired functional groups. Common synthetic routes may include:

    Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Hydrazonation: Formation of hydrazono groups by reacting hydrazine derivatives with appropriate precursors.

    Phenoxy Substitution: Introduction of chlorophenoxy groups via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for acetylation and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(ACETYLOXY)-4-({(E)-2-[2-(3-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE: Similar structure with a methoxy group instead of a chlorophenoxy group.

    3-(ACETYLOXY)-4-({(E)-2-[2-(3-FLUOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE: Similar structure with a fluorophenoxy group.

Uniqueness

The uniqueness of 3-(ACETYLOXY)-4-({(E)-2-[2-(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL ACETATE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H17ClN2O6

Molecular Weight

404.8 g/mol

IUPAC Name

[3-acetyloxy-4-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H17ClN2O6/c1-12(23)27-17-7-6-14(18(9-17)28-13(2)24)10-21-22-19(25)11-26-16-5-3-4-15(20)8-16/h3-10H,11H2,1-2H3,(H,22,25)/b21-10+

InChI Key

JJIRMDBIPADGAH-UFFVCSGVSA-N

Isomeric SMILES

CC(=O)OC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C

Origin of Product

United States

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